N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride is a compound that features a pyrazole ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the pyrazole ring . The reaction conditions often include the use of metal catalysts such as copper or palladium to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity . The pyrazole ring structure allows for interactions with various enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives: These compounds also feature a pyrazole ring with a fluorinated substituent and have been studied for their fungicidal and nematocidal activities.
Difluoromethylated pyrazoles: Similar compounds with difluoromethyl groups have been explored for their pharmaceutical relevance and process chemistry applications.
Uniqueness
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl group and the pyrazole ring enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H18ClF2N3 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12;/h4,6,8,10,13H,3,5,7H2,1-2H3;1H |
InChI Key |
MUTGXSGVRCTXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
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